REACTION_CXSMILES
|
[N+](=[C:3](P(=O)(OC)OC)C(=O)C)=[N-].[CH:13]([NH:16][C:17]1[N:22]=[CH:21][C:20]([CH2:23][CH2:24][CH:25]=O)=[CH:19][CH:18]=1)([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+]>CO.O.CCOC(C)=O>[CH2:23]([C:20]1[CH:19]=[CH:18][C:17]([NH:16][CH:13]([CH3:15])[CH3:14])=[N:22][CH:21]=1)[CH2:24][C:25]#[CH:3] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
|
Name
|
3-(6-isopropylaminopyridin-3-yl)propionaldehyde
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=CC=C(C=N1)CCC=O
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
4.09 minutes (method G)
|
Duration
|
4.09 min
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CC#C)C=1C=CC(=NC1)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |